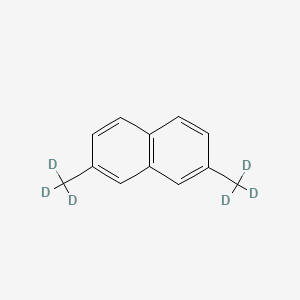
2,7-Di(methyl-d3)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di(methyl-d3)naphthalene is a deuterated derivative of 2,7-dimethylnaphthalene. It is a polycyclic aromatic hydrocarbon with the molecular formula C12H6D6 and a molecular weight of 162.26 g/mol . This compound is primarily used in scientific research, particularly in the field of proteomics .
准备方法
The synthesis of 2,7-Di(methyl-d3)naphthalene typically involves the deuteration of 2,7-dimethylnaphthalene. One common method is the bromination of 2,7-dimethylnaphthalene followed by deuteration using deuterium gas or deuterated reagents .
化学反应分析
2,7-Di(methyl-d3)naphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives.
Reduction: Reduction reactions can yield deuterated naphthalene.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination typically yields 2,7-bis(bromomethyl)naphthalene .
科学研究应用
2,7-Di(methyl-d3)naphthalene is widely used in scientific research, particularly in:
Chemistry: As a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other deuterated compounds and materials.
作用机制
The mechanism of action of 2,7-Di(methyl-d3)naphthalene involves its interaction with molecular targets and pathways specific to the research application. In proteomics, it is used to label proteins, allowing for the study of protein dynamics and interactions . The deuterium atoms provide a distinct mass difference, facilitating the identification and quantification of labeled proteins.
相似化合物的比较
2,7-Di(methyl-d3)naphthalene is unique due to its deuterated methyl groups. Similar compounds include:
2,7-Dimethylnaphthalene: The non-deuterated version, commonly used in organic synthesis.
2,6-Dimethylnaphthalene: Another isomer with different chemical properties and applications.
2,7-Bis(bromomethyl)naphthalene: A brominated derivative used in further chemical transformations.
These compounds share structural similarities but differ in their isotopic composition and specific applications.
生物活性
2,7-Di(methyl-d3)naphthalene (CAS No. 29636-68-8) is a deuterated derivative of naphthalene, which has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to synthesize current knowledge regarding the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
This compound is characterized by the following properties:
- Molecular Formula : C₁₂H₁₂D₆
- Molecular Weight : 178.27 g/mol
- Structure : The compound features two methyl groups at the 2 and 7 positions of the naphthalene ring, with deuterium substituting hydrogen atoms in these groups.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanisms include:
- Electrophilic Aromatic Substitution : The presence of methyl groups enhances the reactivity of the naphthalene ring towards electrophilic attack, potentially leading to the formation of biologically active derivatives.
- Protein Interactions : Similar to other naphthalene derivatives, it may engage in non-covalent interactions with proteins, influencing their structure and function .
Anticancer Activity
Recent studies have explored the anticancer potential of naphthalene derivatives, including this compound. For instance:
- Cell Cycle Regulation : Research indicates that naphthalene derivatives can induce cell cycle arrest in cancer cells. Specifically, studies have shown that compounds similar to this compound can lead to G1 phase arrest and apoptosis in liver cancer cells (e.g., HepG2) through mechanisms involving the upregulation of cyclin-dependent kinase inhibitors and activation of apoptotic pathways .
Anti-inflammatory Effects
Naphthalene derivatives have also been investigated for their anti-inflammatory properties. For example:
- Cytokine Regulation : Compounds derived from naphthalene have demonstrated the ability to inhibit pro-inflammatory cytokine production (e.g., IL-6), suggesting a potential therapeutic role in inflammatory diseases.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on HepG2 Cells | Induced G1 phase arrest and apoptosis through p53 activation | Suggests potential use in liver cancer therapy |
| Inflammatory Response Study | Inhibition of IL-6 signaling pathways | Potential for treating inflammatory conditions |
Applications in Medicinal Chemistry
The unique properties of this compound position it as a valuable scaffold in drug design:
- Drug Development : Its derivatives may serve as lead compounds for developing new anticancer agents or anti-inflammatory drugs due to their demonstrated biological activities.
- Synthetic Intermediate : It is utilized in organic synthesis for creating more complex molecules with potential therapeutic effects .
属性
IUPAC Name |
2,7-bis(trideuteriomethyl)naphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-3-5-11-6-4-10(2)8-12(11)7-9/h3-8H,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQYSMQNJLZKPS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1)C=CC(=C2)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













